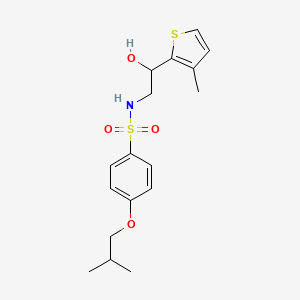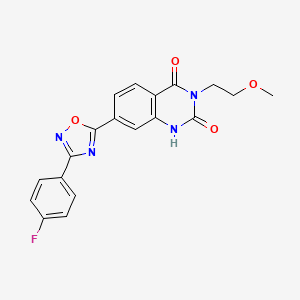
2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a methylsulfonyl group and an isonicotinonitrile group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many pharmaceutical compounds. The methylsulfonyl group would add polarity to the molecule, and the isonicotinonitrile group would contribute to its reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The methylsulfonyl group is typically quite stable but could potentially be involved in elimination or substitution reactions. The isonicotinonitrile group could participate in various reactions involving the cyano group or the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a piperidine ring, a methylsulfonyl group, and an isonicotinonitrile group would likely make this compound polar and potentially soluble in polar solvents. The exact properties would depend on the specific arrangement of these groups in the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The research on compounds structurally related to "2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile" often involves the development of novel synthetic routes or the exploration of chemical transformations. For example, the aromatization of 1,4-dihydropyridines using methanesulfonic acid and sodium nitrite highlights a method for oxidizing dihydropyridines to their corresponding pyridine derivatives, showcasing an effective approach under mild conditions (Niknam et al., 2006). Similarly, the synthesis and spectral analysis of N-substituted derivatives of a related compound emphasize its antimicrobial activity, demonstrating the chemical versatility and potential application in developing new antimicrobial agents (Khalid et al., 2016).
Biological Activities
The investigation into the biological activities of compounds bearing the piperidinylsulfonyl motif is a significant area of research. Studies have explored their potential as antibacterial agents, providing insights into the structure-activity relationship essential for developing new therapeutic agents. The antimicrobial activity of certain derivatives indicates the relevance of these compounds in medicinal chemistry and pharmaceutical research (Khalid et al., 2016).
Chemical Properties and Functionalization
Research into the chemical properties and functionalization of these compounds includes studies on their reactivity and potential applications in synthetic organic chemistry. For instance, the selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) showcases the utility of these compounds in developing novel synthetic methodologies (Shu et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19(16,17)15-6-2-3-11(9-15)18-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXAFRFKYRWOPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
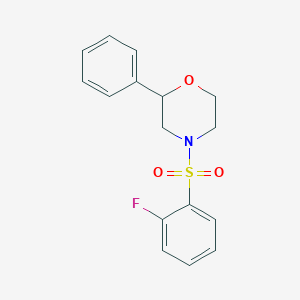
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
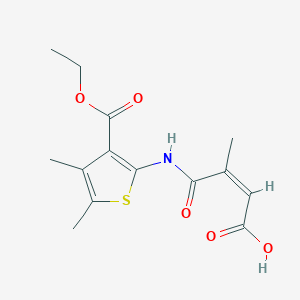
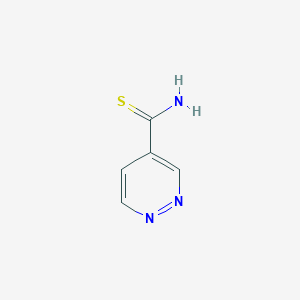
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)


